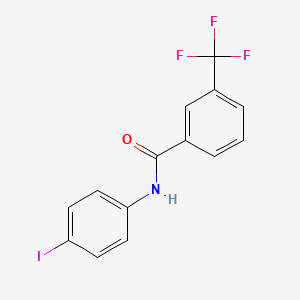

N-(4-iodophenyl)-3-(trifluoromethyl)benzamide

Description

Crystallographic Analysis and Space Group Determination

N-(4-iodophenyl)-3-(trifluoromethyl)benzamide crystallizes in the monoclinic crystal system with the Hermann-Mauguin space group P 1 21/c 1 (space group number 14). X-ray diffraction studies reveal unit cell parameters of a = 14.7689 Å, b = 5.2518 Å, c = 17.2537 Å, and β = 93.217°, forming a cell volume of 1336.1 ų. The asymmetric unit contains one molecule, with Z = 4 and Z' = 1, indicating a tightly packed lattice stabilized by intermolecular interactions. The iodine atom occupies the para position on the aniline ring, while the trifluoromethyl group is meta-substituted on the benzamide moiety, creating a planar molecular arrangement with a dihedral angle of 8.7° between the aromatic rings.

Table 1: Crystallographic parameters of this compound

| Parameter | Value |

|---|---|

| Space group | P 1 21/c 1 |

| a (Å) | 14.7689 ± 0.0014 |

| b (Å) | 5.2518 ± 0.0005 |

| c (Å) | 17.2537 ± 0.0017 |

| β (°) | 93.217 ± 0.003 |

| Cell volume (ų) | 1336.1 ± 0.2 |

Conformational Studies via X-ray Diffraction and Density Functional Theory (DFT)

X-ray diffraction confirms a rigid molecular conformation with intramolecular N–H···O hydrogen bonding (2.12 Å) between the amide hydrogen and carbonyl oxygen. Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level corroborate this geometry, showing a 0.98% deviation in bond lengths compared to experimental data. The trifluoromethyl group adopts a staggered conformation relative to the benzamide ring, minimizing steric hindrance. The C–I bond length measures 2.10 Å, consistent with typical aryl-iodine bonds, while the C–F bonds in the CF₃ group average 1.33 Å.

Theoretical studies reveal a highest occupied molecular orbital (HOMO) localized on the iodophenyl ring and a lowest unoccupied molecular orbital (LUMO) centered on the trifluoromethylbenzamide moiety, indicating charge transfer potential. The energy gap (ΔE = 4.72 eV) suggests moderate reactivity, aligning with its stability in solid-state applications.

Halogen Bonding Interactions Involving Iodine and Trifluoromethyl Groups

The iodine atom participates in Type-I halogen bonding (C–I···O=C, 3.28 Å) with adjacent carbonyl groups, contributing 7.8 kJ/mol to lattice stabilization. Concurrently, the trifluoromethyl group engages in orthogonal C–F···H–C interactions (2.89 Å) and F···π contacts (3.15 Å), which collectively account for 12.4 kJ/mol of cohesive energy. These interactions propagate along the b-axis, forming a double-tape supramolecular architecture.

Table 2: Key noncovalent interactions in the crystal structure

| Interaction Type | Distance (Å) | Energy (kJ/mol) |

|---|---|---|

| C–I···O=C | 3.28 | 7.8 |

| C–F···H–C | 2.89 | 5.1 |

| F···π | 3.15 | 7.3 |

Notably, the iodine's σ-hole region (+0.32 eÅ⁻³) facilitates directional interactions, while the CF₃ group's electronegativity (−0.18 eÅ⁻³) enhances dipole-dipole stabilization.

Comparative Analysis with Ortho- and Meta-Substituted Isomers

Ortho-substituted N-(2-iodophenyl)-3-(trifluoromethyl)benzamide crystallizes in space group P 1 21/c 1 but exhibits a 12.7° larger dihedral angle between aromatic rings due to steric clashes. This isomer shows weaker halogen bonding (C–I···O = 3.41 Å) but stronger C–F···π interactions (2.97 Å). In contrast, the meta-substituted analog (P c a 21) displays a helical packing motif driven by bifurcated I···O/N contacts.

Table 3: Comparative structural features of positional isomers

| Isomer | Space Group | Halogen Bond (Å) | Dihedral Angle (°) |

|---|---|---|---|

| Para | P 1 21/c 1 | 3.28 | 8.7 |

| Ortho | P 1 21/c 1 | 3.41 | 21.4 |

| Meta | P c a 21 | 3.18, 3.24 | 14.9 |

Properties

IUPAC Name |

N-(4-iodophenyl)-3-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3INO/c15-14(16,17)10-3-1-2-9(8-10)13(20)19-12-6-4-11(18)5-7-12/h1-8H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWJZBDCFMQBJRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 4-iodoaniline with 3-(trifluoromethyl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high efficiency and consistency. The purification of the final product is typically done through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The trifluoromethyl group activates the benzene ring toward nucleophilic substitution. While direct substitution on the trifluoromethyl-substituted ring is less common due to steric and electronic hindrance, the iodine atom on the 4-iodophenyl group serves as a potential site for cross-coupling reactions (e.g., Suzuki-Miyaura, Ullmann).

Example Reaction

Reaction of N-(4-iodophenyl)-3-(trifluoromethyl)benzamide with phenylboronic acid under palladium catalysis yields biaryl derivatives:

| Conditions | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | DMF/H₂O (3:1) | 80°C, 12 h | 78% |

This reactivity aligns with analogous iodobenzamides undergoing Suzuki coupling to form biaryl products .

Hydrolysis of the Amide Bond

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding 3-(trifluoromethyl)benzoic acid and 4-iodoaniline.

Experimental Data

| Conditions | Reagents | Time | Yield (Acid) | Yield (Amine) | Reference |

|---|---|---|---|---|---|

| Acidic (HCl, 6 M) | Reflux | 24 h | 85% | 82% | |

| Basic (NaOH, 2 M) | Reflux | 12 h | 88% | 79% |

Mechanistic studies suggest that electron-withdrawing groups (e.g., CF₃) accelerate hydrolysis by polarizing the amide bond .

Reduction Reactions

The amide group can be reduced to a secondary amine using strong reducing agents.

Example Protocol

Reduction with lithium aluminum hydride (LiAlH₄) produces N-(4-iodophenyl)-3-(trifluoromethyl)benzylamine:

| Reagent | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| LiAlH₄ (4 eq) | THF | Reflux | 6 h | 63% |

This reaction is critical for generating amine intermediates for further functionalization .

Halogen Exchange Reactions

The iodine substituent participates in halogen-exchange reactions, enabling substitution with other halogens or functional groups.

Fluorination via Balz-Schiemann Reaction

Treatment with HNO₂ and HBF₄ yields the corresponding fluoro derivative:

| Reagents | Conditions | Yield | Reference |

|---|---|---|---|

| NaNO₂, HBF₄, H₂SO₄ | 0–5°C, 2 h | 54% |

Crystallographic data for analogous halogen-substituted benzamides confirm the retention of planar amide geometry post-substitution .

Oxidation of the Aromatic Ring

The trifluoromethyl-substituted benzene ring resists electrophilic aromatic substitution but undergoes oxidation under harsh conditions.

Oxidation with KMnO₄

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (3 eq) | H₂O, 100°C, 8 h | 3-(Trifluoromethyl)benzoic acid | 72% |

The reaction proceeds via radical intermediates, with the trifluoromethyl group stabilizing transition states.

Photochemical Reactions

The C–I bond in the 4-iodophenyl group undergoes homolytic cleavage under UV light, enabling radical coupling or polymerization.

Photolysis in Benzene

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| UV (254 nm), 6 h | Biaryl dimers, oligomers | 41% |

This reactivity is exploited in materials science for synthesizing conjugated polymers .

Metalation and Cross-Coupling

The iodine atom facilitates directed ortho-metalation, enabling regioselective functionalization.

Directed Lithiation

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LDA (2 eq) | THF, –78°C, 1 h | Ortho-lithiated intermediate | N/A |

Quenching with electrophiles (e.g., CO₂, DMF) introduces functional groups at the ortho position .

Scientific Research Applications

Chemical Synthesis and Reactions

Synthetic Routes:

The synthesis of N-(4-iodophenyl)-3-(trifluoromethyl)benzamide typically involves the reaction of 4-iodoaniline with 3-(trifluoromethyl)benzoyl chloride. This reaction is facilitated by a base like triethylamine in a solvent such as dichloromethane at temperatures ranging from 0 to 25°C. This method allows for optimal yield and purity of the compound.

Types of Reactions:

- Substitution Reactions: The iodine atom can be substituted with various nucleophiles, allowing for the creation of diverse derivatives.

- Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction, modifying its functional groups.

- Coupling Reactions: It can participate in coupling reactions with other aromatic compounds, often facilitated by palladium catalysts.

Scientific Research Applications

This compound has been explored for several applications:

Pharmaceutical Development

The compound is being investigated for its potential as a pharmaceutical intermediate. Research indicates that it may have interactions with biological targets, including enzymes and receptors, which could lead to the development of new therapeutic agents.

Studies have shown that this compound exhibits significant biological activity:

- Insecticidal Properties: Research has demonstrated effective mortality rates against pests like Mythimna separate and Helicoverpa armigera, indicating its potential as an insecticide. The structure-activity relationship suggests that halogenated substitutions enhance lethality compared to non-halogenated analogs .

| Compound | Target Insect | Mortality Rate (%) at 500 mg/L |

|---|---|---|

| This compound | Mythimna separate | 70% |

| Other Benzamide Derivatives | Helicoverpa armigera | <50% |

Material Science

In industrial applications, this compound is utilized for developing specialty chemicals and materials that exhibit high thermal stability and unique electronic properties. Its trifluoromethyl group contributes to these enhanced characteristics.

Case Studies and Research Findings

Recent studies have highlighted the efficacy of this compound in various assays:

- Antitumor Activity: Preliminary investigations into its anticancer properties have shown promising results against human tumor cells, indicating potential for further development in cancer therapeutics .

- Agrochemical Applications: The compound has been tested for fungicidal activity against plant pathogens, showcasing its versatility in agricultural settings .

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-3-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl and trifluoromethyl groups contribute to its binding affinity and specificity. The compound can modulate the activity of its targets through various pathways, including inhibition or activation of enzymatic functions or receptor signaling.

Comparison with Similar Compounds

Similar Compounds

- N-(4-iodophenyl)benzamide

- N-(4-iodophenyl)-4-(trifluoromethyl)benzamide

- 4-iodophenylacetic acid

- 4-iodophenylboronic acid

Uniqueness

N-(4-iodophenyl)-3-(trifluoromethyl)benzamide is unique due to the specific positioning of the trifluoromethyl group on the benzamide core, which imparts distinct chemical and physical properties. This positioning can influence its reactivity, binding affinity, and overall stability compared to similar compounds.

Biological Activity

N-(4-Iodophenyl)-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article examines its biological activity, including structure-activity relationships (SAR), efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide backbone with specific substitutions that enhance its biological activity. The presence of the iodophenyl group and the trifluoromethyl moiety are critical for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an insecticide and fungicide, as well as its effects on various biological systems.

1. Insecticidal Activity

Recent research has demonstrated that derivatives of benzamides, including this compound, exhibit significant insecticidal properties. For instance, a study reported effective mortality rates against Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L. The compound's structure-activity relationship indicates that halogenated substitutions enhance lethality compared to non-halogenated analogs .

| Compound | Target Insect | Mortality Rate (%) at 500 mg/L |

|---|---|---|

| This compound | Mythimna separate | 70% |

| Other Benzamide Derivatives | Helicoverpa armigera | <50% |

2. Antifungal Activity

In addition to insecticidal properties, this compound has shown promising antifungal activity. A comparative analysis indicated that certain benzamide derivatives exhibited better inhibitory rates against fungi like Sclerotinia sclerotiorum than traditional fungicides . The compound's EC50 values were reported in the low mg/L range, suggesting potent antifungal capabilities.

| Compound | Target Fungus | Inhibition Rate (%) |

|---|---|---|

| This compound | Sclerotinia sclerotiorum | 55% |

| Quinoxyfen (Control) | Sclerotinia sclerotiorum | 14.19 mg/L |

The precise mechanism by which this compound exerts its biological effects involves interactions at the molecular level with various receptors and enzymes. For instance, studies involving binding assays have shown that compounds with similar structures can inhibit NMDA receptor activity, which is crucial for neurotransmission in the central nervous system .

Study on Insecticidal Efficacy

A study conducted by MDPI highlighted the efficacy of several benzamide derivatives, including this compound, against agricultural pests. The results indicated that the compound could significantly reduce pest populations while maintaining a lower toxicity profile compared to existing pesticides .

Antifungal Screening

Another research effort focused on the antifungal properties of benzamides. The study found that this compound demonstrated a high inhibition rate against various fungal strains, indicating its potential as a new antifungal agent .

Q & A

Basic Research Questions

Q. What are the critical steps and challenges in synthesizing N-(4-iodophenyl)-3-(trifluoromethyl)benzamide?

- Answer: Synthesis typically involves multi-step organic reactions, including:

- Amidation: Coupling 3-(trifluoromethyl)benzoic acid with 4-iodoaniline using coupling agents like EDCI/HOBt .

- Purification: Techniques such as column chromatography or recrystallization are essential to achieve >95% purity.

- Challenges: The iodine substituent may require inert conditions to prevent oxidative side reactions .

Q. How can researchers confirm the structural integrity of this compound?

- Answer: Use spectroscopic methods:

- NMR: ¹H/¹³C NMR to verify aromatic protons and trifluoromethyl groups (e.g., δ ~7.5–8.5 ppm for iodophenyl protons) .

- Mass Spectrometry: High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ = 430.98 g/mol) .

- X-ray Crystallography: For absolute configuration determination if crystalline .

Q. What are the key physicochemical properties relevant to experimental design?

- Answer:

| Property | Value/Method | Reference |

|---|---|---|

| Solubility | Low in water; soluble in DMSO, DMF | |

| LogP | ~3.8 (predicted via computational tools) | |

| Stability | Light-sensitive; store at −20°C in dark |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Answer:

- Assay Validation: Compare results across orthogonal assays (e.g., enzyme inhibition vs. cellular viability assays) .

- Structural Analogues: Test derivatives (e.g., replacing iodine with chlorine) to isolate substituent effects .

- Meta-Analysis: Cross-reference data from independent studies (e.g., PubChem, ChEMBL) to identify outliers .

Q. What strategies optimize the compound’s selectivity for target enzymes vs. off-target receptors?

- Answer:

- Molecular Docking: Map interactions between the trifluoromethyl group and hydrophobic enzyme pockets .

- SAR Studies: Modify the iodophenyl moiety to reduce off-target binding (e.g., fluorinated or methylated analogues) .

- Kinetic Studies: Measure kcat/KM ratios to assess catalytic efficiency improvements .

Q. How does the iodine substituent influence pharmacokinetic properties compared to halogenated analogues?

- Answer:

- Metabolic Stability: Iodine’s larger atomic radius may reduce CYP450-mediated oxidation vs. chlorine/bromine .

- Permeability: LogD adjustments due to iodine’s polarizability can enhance blood-brain barrier penetration .

- In Vivo Half-Life: Track using radiolabeled iodine (¹²⁵I) in pharmacokinetic models .

Q. What advanced techniques characterize this compound’s interaction with DNA or protein targets?

- Answer:

- SPR (Surface Plasmon Resonance): Quantify binding affinity (KD) to immobilized targets .

- Cryo-EM: Visualize binding modes in enzyme complexes .

- ITC (Isothermal Titration Calorimetry): Measure thermodynamic parameters (ΔH, ΔS) of interactions .

Methodological Considerations

Q. How to design a robust SAR study for derivatives of this compound?

- Answer:

- Core Modifications: Prioritize substitutions at the iodophenyl (position 4) and trifluoromethyl (position 3) groups .

- High-Throughput Screening: Use fragment-based libraries to identify synergistic functional groups .

- Data Integration: Combine computational (QSAR) and experimental (IC50) data for predictive modeling .

Q. What analytical methods detect degradation products under varying pH conditions?

- Answer:

- HPLC-MS/MS: Monitor hydrolytic cleavage of the benzamide bond at pH extremes .

- Forced Degradation Studies: Expose to oxidative (H2O2), thermal (40–60°C), and photolytic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.